molecular formula C18H23N3O2 B2453262 (4-benzylpiperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone CAS No. 1014048-73-7

(4-benzylpiperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

Cat. No. B2453262
CAS RN: 1014048-73-7
M. Wt: 313.401
InChI Key: KDMNYLKXJBVECI-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly provided in the available resources .

Scientific Research Applications

NMDA Receptor Antagonism

One of the key applications of this chemical framework is its role in the development of selective NMDA receptor antagonists. Research conducted by Borza et al. (2007) identified derivatives of this compound as potent NR2B subunit-selective antagonists of the NMDA receptor. These findings were significant for therapeutic interventions in conditions where NMDA receptor activity is implicated, such as in certain neurological disorders. The study elaborated on structure-activity relationships and ADME properties, contributing to the understanding of how such compounds can be optimized for better efficacy and safety profiles (Borza et al., 2007).

Antimicrobial and Antifungal Activity

Another research focus is on the antimicrobial and antifungal properties of derivatives of this compound. Landage et al. (2019) synthesized novel thiazolyl pyrazole and benzoxazole derivatives, examining their antibacterial activities. Although the direct compound was not mentioned, this research highlights the broader utility of pyrazole derivatives in combating microbial infections, suggesting a potential avenue for derivatives of "(4-benzylpiperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone" to serve as antimicrobial agents (Landage et al., 2019).

Cytotoxicity Against Cancer Cell Lines

Research on the cytotoxic effects of related compounds on cancer cell lines offers insight into the potential therapeutic uses of "this compound" derivatives. Braga et al. (2007) investigated the cytotoxicity of acridone alkaloids and N-phenylethyl-benzamide derivatives on several cancer cell lines, finding moderate to weak cytotoxicity. This suggests that with proper structural modification, derivatives could be optimized for better anticancer activity (Braga et al., 2007).

Green Chemistry Synthesis

The compound and its derivatives have also been a focus in green chemistry research. Doherty et al. (2022) demonstrated a clean, green approach to synthesizing acyl pyrazole derivatives, including compounds structurally related to "this compound". This research not only provides insights into the synthetic pathways of such compounds but also emphasizes the importance of environmentally friendly chemical processes (Doherty et al., 2022).

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources .

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(3-methoxy-1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-20-13-16(17(19-20)23-2)18(22)21-10-8-15(9-11-21)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMNYLKXJBVECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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